3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol
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Overview
Description
3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol is an organic compound characterized by a cyclopropyl ring with two methyl groups attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with a suitable reducing agent. One common method is the reduction of the carboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether, which yields the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method can be scaled up to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or other hydrocarbons.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclopropanecarboxylic acid: A precursor in the synthesis of 3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol.
2,2-Dimethylcyclopropylmethanol: A structurally similar alcohol with different reactivity and applications.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its cyclopropyl ring and methyl groups contribute to its stability and reactivity, making it valuable in various synthetic and industrial processes.
Properties
IUPAC Name |
3-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(6-10)4-8-5-9(8,2)3/h7-8,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBWHYVCUIFRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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